molecular formula C7H14N2O2 B1196952 Diethylacetylurea CAS No. 2274-01-3

Diethylacetylurea

Cat. No.: B1196952
CAS No.: 2274-01-3
M. Wt: 158.2 g/mol
InChI Key: JIOUJVPLJOQUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethylacetylurea (N,N-diethylacetylurea) is a hydrolysis product of sodium barbital (barbital sodium), a barbiturate derivative historically used as a sedative-hypnotic . Structurally, it belongs to the urea family, characterized by a carbonyl group flanked by two amine groups, with ethyl and acetyl substituents. This compound has been extensively studied for its nephrotoxic and tumor-promoting properties in rodent models, particularly in male rats, where it induces α2u-globulin nephropathy—a condition linked to renal tubular damage and carcinogenesis .

Properties

CAS No.

2274-01-3

Molecular Formula

C7H14N2O2

Molecular Weight

158.2 g/mol

IUPAC Name

N-carbamoyl-2-ethylbutanamide

InChI

InChI=1S/C7H14N2O2/c1-3-5(4-2)6(10)9-7(8)11/h5H,3-4H2,1-2H3,(H3,8,9,10,11)

InChI Key

JIOUJVPLJOQUFD-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC(=O)N

Canonical SMILES

CCC(CC)C(=O)NC(=O)N

Other CAS No.

2274-01-3

Synonyms

diethylacetylurea

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Dose-Dependent Nephropathy

  • Study Design : Male F344/NCr rats fed this compound (170–1000 ppm) or sodium barbital (500–4000 ppm) for 2–10 weeks showed dose-dependent hyaline droplet formation in renal tubules. This compound caused severe lesions at 500 ppm, while sodium barbital required 4000 ppm for comparable effects .

Tumor Promotion Mechanisms

  • Renal Carcinogenesis: this compound promotes renal tumors via sustained tubular cell proliferation and necrosis, as evidenced by proliferating cell nuclear antigen (PCNA) immunohistochemistry .
  • Hepatic vs.

Data Tables

Table 1. Comparative Toxicity of this compound and Sodium Barbital in Male Rats

Parameter This compound (1000 ppm) Sodium Barbital (4000 ppm)
Hyaline Droplet Severity Severe (P2/P3 tubules) Moderate
Renal Cell Proliferation 4.5× increase 2.8× increase
Tumor Incidence (NDEA-initiated) 65% renal tumors 40% renal tumors

Table 2. Structural and Functional Comparison of Barbiturate Derivatives

Compound Parent Barbiturate Key Organ Toxicity Tumor-Promoting Strength
This compound Sodium barbital Kidney > Liver Moderate (renal)
EPAU Phenobarbital Liver (weak) Low
Phenobarbital Liver, Thyroid High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.